molecular formula C19H14ClNO4 B3513800 1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene

1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene

Cat. No.: B3513800
M. Wt: 355.8 g/mol
InChI Key: HOMAWQUIMSBTGS-UHFFFAOYSA-N
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Description

1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene is an aromatic compound characterized by the presence of a chloro, nitro, and phenoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 1-chloro-2-[4-(phenoxymethyl)phenoxy]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other electrophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles replacing the nitro group.

    Reduction: 1-chloro-3-amino-2-[4-(phenoxymethyl)phenoxy]benzene.

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxymethyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-nitrobenzene: Similar in structure but lacks the phenoxymethyl group.

    1-chloro-4-phenoxybenzene: Similar but lacks the nitro group.

    1-chloro-3-nitrobenzene: Similar but lacks the phenoxymethyl group.

Uniqueness

1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene is unique due to the presence of both the nitro and phenoxymethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-3-nitro-2-[4-(phenoxymethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c20-17-7-4-8-18(21(22)23)19(17)25-16-11-9-14(10-12-16)13-24-15-5-2-1-3-6-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMAWQUIMSBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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